1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

triphenylethylene structure-activity relationship synthetic intermediate

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol (CAS 141854-25-3) is a triphenylethylene-derived diol with the molecular formula C26H31NO3 and a molecular weight of 405.53 g/mol. This compound is a key synthetic intermediate in the manufacture of toremifene citrate, a second-generation selective estrogen receptor modulator (SERM) used to treat hormone-dependent breast cancer.

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
CAS No. 141854-25-3
Cat. No. B131959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol
CAS141854-25-3
Molecular FormulaC26H31NO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O
InChIInChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3
InChIKeyCILUUGLLYLAHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol (CAS 141854-25-3): Identity, Class, and Procurement-Relevant Context


1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol (CAS 141854-25-3) is a triphenylethylene-derived diol with the molecular formula C26H31NO3 and a molecular weight of 405.53 g/mol . This compound is a key synthetic intermediate in the manufacture of toremifene citrate, a second-generation selective estrogen receptor modulator (SERM) used to treat hormone-dependent breast cancer [1]. It is also catalogued as Tamoxifen Impurity 10 and Toremifene Impurity 1 in pharmacopeial reference standard collections, underscoring its importance in pharmaceutical quality control and analytical method validation . The (R*,R*)- relative configuration assigned under the 9CI nomenclature system differentiates this specific CAS entry from the stereochemically unspecified analogue registered under CAS 89778-79-0 [2].

Why Generic Substitution Fails for CAS 141854-25-3: Structural, Stereochemical, and Purity Constraints in Triphenylethylene Intermediates


Simple replacement of this compound with a closely related triphenylethylene derivative — such as tamoxifen base, toremifene, or even the stereochemically unspecified analogue CAS 89778-79-0 — is not scientifically valid for any application requiring this exact intermediate or impurity standard. First, the saturated butane-1,4-diol backbone of CAS 141854-25-3 distinguishes it structurally from tamoxifen (which contains a but-1-ene core) and toremifene (which contains a 4-chloro-but-1-ene) . Second, the (R*,R*)- relative stereochemical configuration is critical for controlling the Z/E isomer ratio during the subsequent chlorination–dehydration step that produces toremifene; the patent literature explicitly reports that dehydration of the (RR,SS)-diol pair yields predominantly the pharmacologically active Z-isomer of toremifene, while the (RS,SR)-pair produces a mixture with higher E-isomer content [1]. Third, as a pharmaceutical impurity reference standard, the compound's value depends on its defined purity specification — typically NLT 98.0% by HPLC with related substances NMT 2.0% — which differs from the purity profiles of other Tamoxifen Impurity reference materials . These three dimensions — chemical structure, stereochemistry, and certified purity — make generic interchange unworkable for both synthetic chemistry and analytical quality control workflows.

Quantitative Differentiation Evidence for CAS 141854-25-3 vs. Tamoxifen, Toremifene, and Related Triphenylethylene Derivatives


Molecular Backbone Differentiation: Saturated Butane-1,4-diol vs. Alkene and Chloroalkene Cores

CAS 141854-25-3 is a fully saturated triphenylethylene diol (C26H31NO3, MW 405.53), whereas tamoxifen is a triphenylbutene (C26H29NO, MW 371.52) and toremifene is a 4-chloro-triphenylbutene (C26H28ClNO, MW 405.97). The compound possesses two hydroxyl groups (one tertiary at C1, one primary at C4) and lacks the C=C double bond present in both tamoxifen and toremifene . This difference is structurally significant: the saturated backbone eliminates geometric isomerism (Z/E) that complicates tamoxifen and toremifene chemistry, and the primary hydroxyl at C4 serves as the functional handle for acetylation and subsequent chlorination in the toremifene synthetic route .

triphenylethylene structure-activity relationship synthetic intermediate

Stereochemical Configuration and Its Impact on Toremifene Z-Isomer Selectivity

CAS 141854-25-3 is designated as the (R*,R*)- relative configuration [1]. The patent EP0095875A2 explicitly teaches that dehydration of the (RR,SS)-pair of the triphenyldiol yields almost exclusively the (Z)-isomer of the corresponding triphenylalkene, while dehydration of the (RS,SR)-pair produces a mixture of (Z)- and (E)-isomers [2]. This is pharmacologically critical because the Z-isomer of toremifene is the active antiestrogen, whereas the E-isomer possesses estrogenic activity and can counteract the therapeutic effect. The CN104230723A patent further specifies that the stereoselective McMurry reaction to produce the diol intermediate D with high stereoselectivity enables an increased reaction yield of Z-configuration toremifene and improved Z-isomer purity in the final API [3].

stereoselective synthesis Z/E isomer ratio toremifene process chemistry

Physicochemical Property Divergence: LogP, Melting Point, and Chromatographic Behavior vs. Tamoxifen and Toremifene

The compound exhibits a LogP of approximately 4.03 and a melting point range of 124–134°C , which differ markedly from tamoxifen (LogP 5.1–7.9, mp 97–98°C) and toremifene (LogP 6.2–7.8, mp 108–110°C) [1]. The lower LogP of the diol intermediate reflects the contribution of two hydrogen-bond-donating hydroxyl groups (HBD count = 2) and a polar surface area of 52.93 Ų, compared with zero HBD for tamoxifen and toremifene (PSA 12.47 Ų) [1]. This polarity difference translates to earlier elution on reversed-phase HPLC columns and distinct retention in normal-phase chromatographic systems, enabling efficient separation and quantification when the compound is used as an impurity reference standard.

lipophilicity chromatographic retention solid-state characterization

Certified Purity Specifications as an Impurity Reference Standard vs. General-Purpose Reagent Grade

When procured as a pharmaceutical impurity reference standard (Tamoxifen Impurity 10 / Toremifene Impurity 1), this compound is supplied with a certified HPLC purity of NLT 98.0% and related substances controlled at NMT 2.0% . This specification is tighter than the general-purpose reagent grades of tamoxifen or toremifene intermediates that may be offered at ≥95% purity . Vendors such as RHINO provide comprehensive certificates of analysis (COA) including HPLC, NMR, MS, IR, and UV characterization data, which are essential for regulatory submissions (ANDA, DMF) and method validation . In contrast, intermediate-grade 89778-79-0 has been offered at 89% HPLC purity, highlighting the quality variability across suppliers .

reference standard HPLC purity pharmaceutical impurity profiling

Synthetic Yield and Process Role: The Exclusive Penultimate Intermediate in the Primary Toremifene Manufacturing Route

The compound is the direct product of the LiAlH4 reduction of the McMurry-coupled ketone intermediate in the primary toremifene synthetic route, obtained in approximately 68% yield after recrystallization from toluene . The subsequent step — selective acetylation of the primary hydroxyl followed by chlorination with acetyl chloride/SOCl2 — converts this diol into toremifene [1]. No alternative intermediate can substitute for this compound in this pathway because the acetylation step requires the specific 1,4-diol arrangement to achieve regioselective protection of the primary alcohol. The overall process from this diol to toremifene proceeds quantitatively, and the intermediate's purity and stereochemistry directly dictate the final API's Z-isomer content and impurity profile [1].

process chemistry toremifene manufacturing intermediate yield

High-Value Application Scenarios for CAS 141854-25-3 in Pharmaceutical R&D and Quality Control


Reference Standard for Tamoxifen/Toremifene Impurity Profiling in ANDA and DMF Submissions

Regulatory agencies require comprehensive impurity profiling for generic drug applications. CAS 141854-25-3, catalogued as Tamoxifen Impurity 10 and Toremifene Impurity 1, serves as a critical reference standard for HPLC method development, system suitability testing, and quantification of this specific diol impurity in tamoxifen citrate and toremifene citrate drug substances and products. Its certified purity of NLT 98.0% and full spectroscopic characterization package (COA with HPLC, NMR, MS, IR, UV) meet ICH Q3A/Q3B guidelines for impurity identification and qualification . The compound's distinct chromatographic behavior — earlier elution on reversed-phase HPLC due to its lower LogP (4.03) compared with tamoxifen (LogP ~5.1–7.9) and toremifene (LogP ~6.2–7.8) — allows unambiguous resolution from the main API peak and other known impurities .

Key Intermediate Supply for Generic Toremifene Citrate API Manufacturing

Manufacturers developing generic toremifene citrate (Fareston generic) require this (R*,R*)-diol intermediate as the penultimate compound in the established synthetic route. The intermediate is produced via LiAlH4 reduction of the McMurry-coupled ketone precursor in approximately 68% yield, and its stereochemical integrity directly controls the Z/E isomer ratio of the final API . Sourcing this specific CAS entry — rather than the stereochemically unspecified 89778-79-0 — ensures that the diol possesses the (R*,R*)- relative configuration that dehydration converts predominantly to Z-toremifene, the pharmacologically active isomer . This is of paramount importance because pharmacopeial monographs enforce strict limits on E-isomer content due to its opposing estrogenic activity .

Analytical Method Validation and Forced Degradation Studies for Toremifene Drug Product Stability

During stability-indicating method development for toremifene formulations, this diol compound may arise as a hydrolytic degradation product (via hydration of the toremifene double bond) or as a process impurity carried through from incomplete chlorination. Its use as a characterized reference standard enables accurate peak identification in forced degradation studies conducted under ICH Q1A(R2) conditions, including acidic, basic, oxidative, photolytic, and thermal stress . The compound's physicochemical properties — particularly its increased polarity (PSA 52.93 Ų vs. 12.47 Ų for toremifene) and distinct UV absorption profile — facilitate its detection and quantification even at low levels (NMT 2.0% related substances) in complex formulation matrices .

Research Tool for Investigating Triphenylethylene Structure–Activity Relationships and Metabolic Pathways

In academic and industrial medicinal chemistry settings, CAS 141854-25-3 serves as a structurally defined probe for studying the role of the ethylene bridge saturation state in triphenylethylene pharmacology. Published structure–activity relationship (SAR) studies on tamoxifen analogs have demonstrated that replacing the basic dimethylaminoethoxy side chain or modifying the alkene core drastically alters estrogen receptor (ER) affinity (by 78–93%) and antiestrogen binding site (AEBS) interaction . Although direct ER-binding data for this specific diol are not available in the peer-reviewed literature, its saturated butane-1,4-diol backbone and (R*,R*)-configuration make it a valuable comparator for dissecting the contribution of the alkene moiety and hydroxyl substituents to SERM activity, DNA adduct formation potential, and cytochrome P450-mediated metabolism .

Quote Request

Request a Quote for 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.